

Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5 for Advanced Bioconjugation

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Compound of Interest

Compound Name: Bis-(N,N'-PEG4-NHS ester)-Cy5

Cat. No.: B12294321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bis-(N,N'-PEG4-NHS ester)-Cy5**, a bifunctional fluorescent labeling reagent. It is designed to assist researchers in the fields of life sciences and drug development in utilizing this compound for the fluorescent labeling of biomolecules.

Product Information

Supplier: BroadPharm[1]

Catalog Number: BP-23035[1]

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a cyanine dye-based fluorescent label equipped with two N-hydroxysuccinimide (NHS) ester functional groups.[1] These NHS esters react with primary amines on biomolecules, such as the lysine residues of proteins or amino-modified oligonucleotides, to form stable amide bonds.[2][3] The integrated polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce non-specific binding.[1] The Cy5 fluorophore is a bright, far-red fluorescent dye, making it suitable for a variety of fluorescence-based detection methods.[1]

Quantitative Data

The following table summarizes the key quantitative specifications for **Bis-(N,N'-PEG4-NHS ester)-Cy5**.

Property	Value	Reference
Molecular Weight	1081.7 g/mol	[1]
CAS Number	2107273-48-1	[1]
Purity	>98%	[1]
Excitation Maximum (λ_{max})	649 nm	[1]
Emission Maximum (λ_{em})	667 nm	[1]
Extinction Coefficient	232,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Water, DMSO, DMF, DCM	[1]
Storage Condition	-20°C	[1]

Experimental Protocols

The following are generalized protocols for the labeling of proteins and amino-modified oligonucleotides with **Bis-(N,N'-PEG4-NHS ester)-Cy5**. These should be considered as starting points, and optimization may be necessary for specific applications.

Protein Labeling Protocol

This protocol is adapted for labeling proteins with primary amines.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Bis-(N,N'-PEG4-NHS ester)-Cy5**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.3-8.5

- Purification column (e.g., Sephadex® G-25)

Procedure:

- Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[\[4\]](#) If the protein is in a different buffer, exchange it for the labeling buffer. Avoid buffers containing primary amines like Tris.[\[4\]](#)
- Prepare Dye Stock Solution: Immediately before use, dissolve **Bis-(N,N'-PEG4-NHS ester)-Cy5** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[5\]](#)
- Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.[\[4\]](#) Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with a suitable buffer (e.g., PBS).[\[6\]](#)

Amino-Modified Oligonucleotide Labeling Protocol

This protocol is designed for labeling oligonucleotides containing a primary amine modification.

Materials:

- Amino-modified oligonucleotide
- **Bis-(N,N'-PEG4-NHS ester)-Cy5**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Ethanol
- 3 M Sodium Acetate

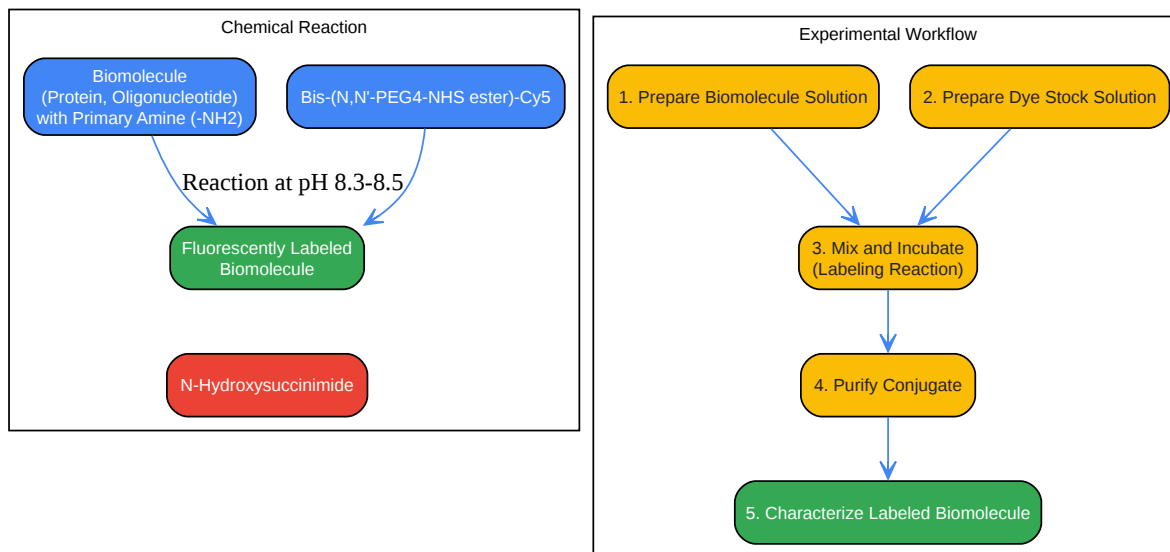
Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).
- Prepare Dye Stock Solution: Immediately before use, dissolve **Bis-(N,N'-PEG4-NHS ester)-Cy5** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.^[5]
- Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined experimentally. Incubate the reaction for at least 2 hours at room temperature in the dark.^[5]
- Purification: Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.^[7] Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer.^[7] Alternatively, purification can be performed using HPLC.^[7]

Visualizations

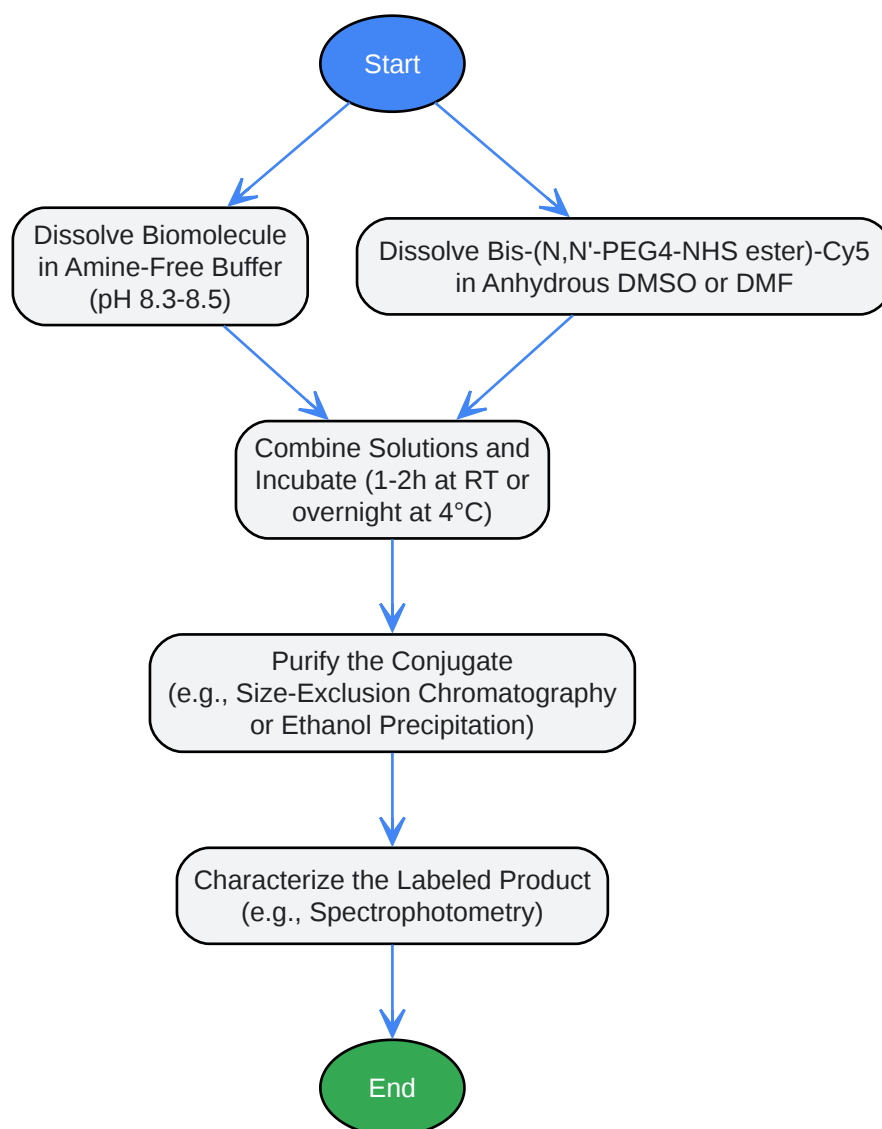
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and a general experimental workflow for biomolecule labeling.



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Caption: Reaction scheme and general workflow for biomolecule labeling.



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Caption: Detailed experimental workflow for bioconjugation.

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